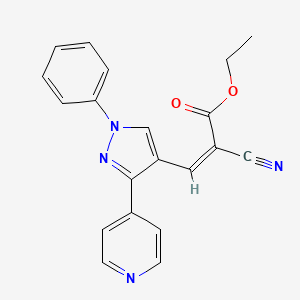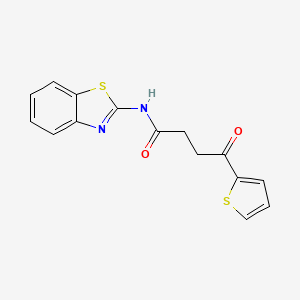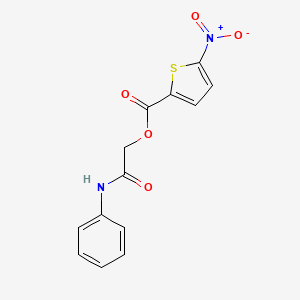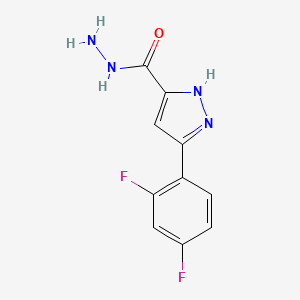
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate, also known as compound 1, is a synthetic molecule that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 is not fully understood, but it is believed to act through multiple pathways. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress and reduce lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the laboratory. Another advantage is that it has shown promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its potential therapeutic applications have not been fully explored.
Zukünftige Richtungen
There are several future directions for the research on ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. One direction is to further investigate its mechanism of action in various scientific research fields. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to determine the toxicity and safety of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 in vivo. Overall, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in scientific research and has the potential to be developed into a therapeutic agent.
Synthesemethoden
Compound 1 can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-phenylpyridine-3-carboxaldehyde with 4-phenyl-1H-pyrazol-3-amine to form an intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate. This intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate is then reacted with ethyl cyanoacetate in the presence of a base to form ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various scientific research fields. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress by scavenging free radicals.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-26-20(25)16(13-21)12-17-14-24(18-6-4-3-5-7-18)23-19(17)15-8-10-22-11-9-15/h3-12,14H,2H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIRBRKPFWUMI-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)



![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)